

3-bromo-N-phenylbenzamide molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-bromo-N-phenylbenzamide**

Cat. No.: **B1268624**

[Get Quote](#)

An In-depth Technical Guide on **3-bromo-N-phenylbenzamide**

For researchers, scientists, and drug development professionals, this guide provides core technical data and synthetic methodologies related to **3-bromo-N-phenylbenzamide**.

Core Molecular Data

The fundamental molecular properties of **3-bromo-N-phenylbenzamide** are summarized below, providing a quick reference for experimental and theoretical applications.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ BrNO	[1] [2]
Molecular Weight	276.13 g/mol	[1] [3]
CAS Number	63710-33-8	[1]

Synthesis and Experimental Protocols

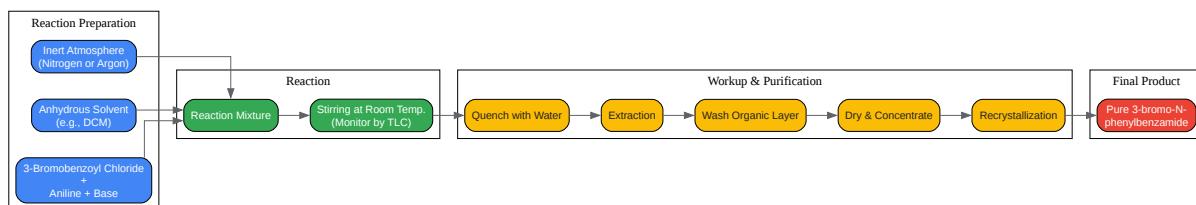
The synthesis of N-phenylbenzamide derivatives, including **3-bromo-N-phenylbenzamide**, is crucial for various research and development applications, from medicinal chemistry to materials science. The primary route for synthesizing these compounds involves the acylation of an aniline with a benzoyl chloride.

General Synthesis Protocol for N-Phenylbenzamide Derivatives

A common method for the synthesis of N-phenylbenzamide derivatives is the reaction of a substituted benzoyl chloride with an aniline in the presence of a base.[4][5] This nucleophilic acyl substitution reaction is a robust and widely used method.

Materials:

- 3-Bromobenzoyl chloride
- Aniline
- A suitable base (e.g., Triethylamine, Pyridine)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[4][5]


Procedure:

- In a reaction vessel under an inert atmosphere, dissolve the aniline in the anhydrous solvent.
- Add at least one equivalent of the base to the solution. The base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.[5]
- Slowly add a solution of 3-bromobenzoyl chloride in the anhydrous solvent to the reaction mixture. Maintaining a controlled temperature is important.[5]
- The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with water.
- The mixture is transferred to a separatory funnel for extraction with an organic solvent.
- The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[5]

- The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[5]
- Purification of the crude product is typically achieved by recrystallization from a suitable solvent to obtain pure **3-bromo-N-phenylbenzamide**.[5]

Synthetic Workflow

The logical progression of the synthesis of N-phenylbenzamide derivatives can be visualized as a clear workflow. This diagram outlines the key steps from starting materials to the purified final product.

[Click to download full resolution via product page](#)

General synthesis workflow for **3-bromo-N-phenylbenzamide**.

Applications in Research

Derivatives of N-phenylbenzamide are of significant interest in medicinal chemistry. They have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[6][7] For instance, certain N-phenylbenzamide derivatives have shown activity against Enterovirus 71.[6] The **3-bromo-N-phenylbenzamide** scaffold serves as a

versatile starting point for the synthesis of more complex molecules with potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 3-bromo-N-phenylbenzamide | C13H10BrNO | CID 853652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-bromo-N-phenylbenzamide molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268624#3-bromo-n-phenylbenzamide-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com